An In-Depth Technical Guide to cis-6-Hydroxyhex-3-enoyl-CoA: Structure, Properties, and Metabolic Significance
An In-Depth Technical Guide to cis-6-Hydroxyhex-3-enoyl-CoA: Structure, Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-6-hydroxyhex-3-enoyl-CoA, a key intermediate in the metabolism of unsaturated fatty acids. This document details its chemical structure, physicochemical properties, role in biochemical pathways, and relevant experimental methodologies.
Core Concepts: Structure and Physicochemical Properties
cis-6-Hydroxyhex-3-enoyl-CoA is a thioester of coenzyme A with a C6 monounsaturated, hydroxylated fatty acid. The "cis" configuration of the double bond at the third carbon and the hydroxyl group at the sixth carbon are critical determinants of its metabolic fate.
Chemical Structure
The definitive structure of cis-6-hydroxyhex-3-enoyl-CoA is represented by the following chemical identifiers:
-
Molecular Formula: C27H44N7O18P3S[1]
-
SMILES: C(CCO)C=C\CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3)N)O)OP(=O)(O)O)O
-
InChI: InChI=1S/C27H44N7O18P3S/c1-27(2,22(39)25(40)30-8-7-17(36)29-9-11-56-18(37)6-4-3-5-10-35)13-49-55(46,47)52-54(44,45)48-12-16-21(51-53(41,42)43)20(38)26(50-16)34-15-33-19-23(28)31-14-32-24(19)34/h3-4,14-16,20-22,26,35,38-39H,5-13H2,1-2H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b4-3-/t16-,20-,21-,22+,26-/m1/s1
Physicochemical Data
A summary of the key quantitative properties of cis-6-hydroxyhex-3-enoyl-CoA is presented in Table 1.
| Property | Value | Reference |
| Molar Mass | 879.66 g/mol | [1] |
| Monoisotopic Mass | 879.16766 Da | |
| CAS Number | 481070-38-6 | [1] |
| Predicted XlogP | -5.5 |
Metabolic Significance: Role in Fatty Acid β-Oxidation
cis-6-Hydroxyhex-3-enoyl-CoA is an intermediate in the β-oxidation of polyunsaturated fatty acids. Standard β-oxidation enzymes cannot process the cis-double bond at an odd-numbered carbon position. Therefore, auxiliary enzymes are required to modify the structure of the acyl-CoA intermediate to allow its entry into the main β-oxidation spiral.
The metabolic processing of cis-6-hydroxyhex-3-enoyl-CoA primarily involves the enzyme Δ3,Δ2-enoyl-CoA isomerase . This enzyme catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond, forming trans-6-hydroxyhex-2-enoyl-CoA. This product is a substrate for the subsequent enzymes of the β-oxidation pathway.
The following diagram illustrates the logical flow of the metabolic conversion of cis-6-hydroxyhex-3-enoyl-CoA.
Caption: Metabolic isomerization of cis-6-hydroxyhex-3-enoyl-CoA.
Experimental Protocols
General Workflow for Analysis
The analysis of cis-6-hydroxyhex-3-enoyl-CoA from biological matrices typically follows a multi-step process involving extraction, purification, and detection.
Caption: General workflow for the analysis of acyl-CoA esters.
Extraction and Purification of Acyl-CoA Esters from Biological Samples
This protocol is adapted from established methods for long-chain acyl-CoA analysis.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 4.9)
-
Acetonitrile (ACN)
-
2-Propanol
-
Methanol
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Homogenize approximately 50-100 mg of frozen tissue in 0.5 mL of cold 100 mM potassium phosphate buffer (pH 4.9).
-
Add 0.5 mL of a 3:1:1 (v/v/v) mixture of acetonitrile:2-propanol:methanol containing the internal standard.
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Re-extract the pellet with an additional 0.5 mL of the organic solvent mixture.
-
Pool the supernatants and apply to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with an appropriate aqueous buffer to remove polar impurities.
-
Elute the acyl-CoA esters with an organic solvent (e.g., 2-propanol).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a reversed-phase C18 column.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile
-
Gradient: A linear gradient from 20% B to 65% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Precursor Ion: [M+H]+ for cis-6-hydroxyhex-3-enoyl-CoA
-
Product Ions: Specific fragment ions characteristic of the molecule (to be determined by infusion of a standard, if available).
Enzymatic Assay for Δ3,Δ2-Enoyl-CoA Isomerase Activity
This conceptual assay is designed to measure the activity of Δ3,Δ2-enoyl-CoA isomerase using cis-6-hydroxyhex-3-enoyl-CoA as a substrate. The formation of the product, trans-6-hydroxyhex-2-enoyl-CoA, which has a conjugated double bond system, can be monitored spectrophotometrically.
Principle: The formation of the trans-Δ2 double bond results in an increase in absorbance at approximately 263 nm.
Reagents:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
cis-6-Hydroxyhex-3-enoyl-CoA substrate solution
-
Purified Δ3,Δ2-enoyl-CoA isomerase enzyme preparation
Procedure:
-
In a quartz cuvette, combine the Tris-HCl buffer and the cis-6-hydroxyhex-3-enoyl-CoA substrate solution.
-
Equilibrate the mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the Δ3,Δ2-enoyl-CoA isomerase enzyme solution.
-
Immediately monitor the increase in absorbance at 263 nm over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the enzyme activity.
Conclusion
cis-6-Hydroxyhex-3-enoyl-CoA is a crucial, yet often overlooked, intermediate in the catabolism of unsaturated fatty acids. A thorough understanding of its structure, properties, and the enzymes that act upon it is essential for researchers in metabolic diseases and drug development. The methodologies outlined in this guide provide a framework for the further investigation of this important molecule and its role in cellular metabolism.
